Product packaging for Austalide A(Cat. No.:CAS No. 81543-01-3)

Austalide A

Cat. No.: B14408593
CAS No.: 81543-01-3
M. Wt: 516.6 g/mol
InChI Key: JVCNHGXAVMINTN-QBNAFFQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Austalide A is a natural meroterpenoid compound primarily isolated from fungal genera such as Aspergillus and Penicillium . It belongs to the austalide family, characterized by a complex polycyclic structure that typically includes a stable A/B/C/D ring system . This compound is part of a class of molecules that have demonstrated a range of promising bioactivities in scientific research. Studies on austalide analogues have shown potential in several research areas. Notably, they have exhibited inhibitory effects on osteoclast differentiation , suggesting value in research related to bone resorption diseases such as osteoporosis . Some austalides have also displayed activity against the influenza A (H1N1) virus , along with noted antibacterial and α-glucosidase inhibitory effects . The specific mechanism of action for this compound is an area of ongoing investigation, as much of the bioactivity data is extrapolated from closely related austalide compounds. Researchers are exploring these natural products for their potential to modulate biological pathways involved in metabolic diseases, viral infections, and bone remodeling . This product is provided for chemical and biological research purposes only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O9 B14408593 Austalide A CAS No. 81543-01-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81543-01-3

Molecular Formula

C28H36O9

Molecular Weight

516.6 g/mol

IUPAC Name

[(1R,2R,4S,16R,17R,20S)-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-2-yl] acetate

InChI

InChI=1S/C28H36O9/c1-14-17-13-33-23(30)20(17)22(31-7)16-11-18-25(5)9-10-27(32-8)36-24(3,4)28(25,37-27)19(34-15(2)29)12-26(18,6)35-21(14)16/h18-19H,9-13H2,1-8H3/t18-,19-,25-,26+,27+,28-/m1/s1

InChI Key

JVCNHGXAVMINTN-QBNAFFQBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C3=C1O[C@]4(C[C@H]([C@@]56[C@@]([C@H]4C3)(CC[C@@](O5)(OC6(C)C)OC)C)OC(=O)C)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CCC6(C4C3)C)OC)(C)C)OC(=O)C)C)OC

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Austalide a

Fermentation and Cultivation Strategies for Austalide A Production

Optimization of Culture Conditions

The production of this compound by fungal strains is significantly influenced by the composition of the culture medium and various physical parameters. medcraveonline.comcore.ac.uk Optimization of these conditions is a critical step to enhance the yield of the target compound.

Key parameters that are often manipulated include the carbon and nitrogen sources, pH, temperature, and incubation time. medcraveonline.comresearchgate.netresearchgate.net For instance, different carbon sources like dextrose, and nitrogen sources such as peptone or yeast extract, can have a substantial impact on the metabolic output of the fungus. medcraveonline.com The ideal pH and temperature for fungal growth and secondary metabolite production are also crucial and are typically determined through systematic experimentation. researchgate.netresearchgate.net The duration of the incubation period is another factor that needs to be optimized to capture the peak production of this compound. medcraveonline.com

Table 1: Key Parameters for Optimizing Fungal Culture Conditions for this compound Production

ParameterDescriptionExamples of Variables
Carbon Source The primary source of energy and carbon for fungal growth and metabolism.Dextrose, Maltose, Sucrose, Lactose medcraveonline.comresearchgate.net
Nitrogen Source Essential for the synthesis of proteins, nucleic acids, and other nitrogen-containing compounds.Peptone, Yeast Extract, Casein, Beef Extract medcraveonline.comresearchgate.net
pH The acidity or alkalinity of the culture medium, which affects enzyme activity and nutrient uptake.Typically optimized within a range of 5 to 8 researchgate.netresearchgate.net
Temperature Influences the rate of metabolic reactions and fungal growth.Generally optimized between 25°C and 37°C researchgate.netresearchgate.net
Incubation Time The duration of the fermentation process.Can range from several days to weeks medcraveonline.comresearchgate.net

Extraction and Purification Techniques for this compound

Following the fungal fermentation process, a series of extraction and purification steps are necessary to isolate this compound from the complex mixture of cellular components and other metabolites.

Solvent-Based Extraction Approaches

The initial step in isolating this compound from the fungal culture (both the mycelium and the broth) is typically solvent-based extraction. nih.govunideb.hunih.gov The choice of solvent is critical and is based on the polarity of this compound. mdpi.com

Commonly used solvents for the extraction of meroterpenoids like this compound include ethyl acetate (B1210297), methanol (B129727), and dichloromethane. nih.govunideb.huacs.org Ethyl acetate is frequently employed to extract the crude mixture from the culture broth or the lyophilized mycelium. nih.govunideb.hu The process often involves partitioning the crude extract between an organic solvent and water to remove highly polar impurities. unideb.hu For example, an ethyl acetate extract might be partitioned against 90% methanol. unideb.hu The selection of the solvent system is guided by the goal of maximizing the recovery of this compound while minimizing the co-extraction of other compounds.

Table 2: Solvents Commonly Used in the Extraction of this compound

SolventPolarityTypical Application
Ethyl Acetate MediumInitial extraction from fungal culture (broth and/or mycelium) nih.govunideb.hu
Methanol HighPartitioning of crude extracts to remove non-polar impurities unideb.huacs.org
Dichloromethane MediumExtraction and partitioning steps acs.org
n-Hexane LowDefatting of the crude extract to remove lipids unideb.hu

Chromatographic Separation Methods

After the initial solvent extraction, the resulting crude extract contains a mixture of compounds. To obtain pure this compound, various chromatographic techniques are employed. researchgate.netnih.govacs.org

A common strategy involves an initial fractionation of the crude extract using Vacuum Liquid Chromatography (VLC) or Flash Column Chromatography over silica (B1680970) gel. unideb.huacs.org This step separates the mixture into fractions of decreasing polarity using a gradient of solvents, such as a mixture of petroleum ether, chloroform, and methanol. researchgate.net

The fractions containing this compound are then subjected to further purification, often using High-Performance Liquid Chromatography (HPLC) . researchgate.netmdpi.com Reversed-phase HPLC (RP-HPLC) with a C18 column is a widely used method. researchgate.net A gradient of solvents, typically methanol and water, is used to elute the compounds. researchgate.net The separation is monitored using a UV detector at specific wavelengths to identify and collect the peak corresponding to this compound. researchgate.net

Table 3: Chromatographic Methods for the Purification of this compound

Chromatographic MethodStationary PhaseMobile Phase ExamplePurpose
Vacuum Liquid Chromatography (VLC) Silica GelGradient of n-Hexane and Ethyl AcetateInitial fractionation of crude extract unideb.hu
Flash Column Chromatography Silica Gel 60 ÅPentane/Ethyl Acetate gradient acs.orgFractionation of crude or semi-purified extracts
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (C18)Methanol/Water gradient researchgate.netFinal purification to obtain pure this compound

Structural Characterization and Stereochemical Assignment of Austalide a and Analogues

Elucidation of Core Ring Systems

The fundamental framework of Austalide A is a sophisticated assembly of fused carbo- and heterocyclic rings, which defines its classification as a meroterpenoid.

Austalides, including this compound, are a significant subclass of meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from a terpenoid pathway. nih.govresearchgate.net These compounds are primarily isolated from fungal species, particularly from the Aspergillus and Penicillium genera. researchgate.netresearchgate.net The austalide family is noted for its complex and diverse polycyclic frameworks, which can be tetra-, penta-, hexa-, or even heptacyclic. nih.govresearchgate.net The core structure is biosynthetically derived from the precursor 6-[(2E,6E) farnesyl]-5,7-dihydroxy-4-methylphthalide. nih.govresearchgate.net This precursor undergoes a series of cyclization and oxidative modifications to generate the vast structural diversity observed in the more than 38 reported austalide analogues. researchgate.netresearchgate.netnih.gov A characteristic feature of many austalides is a trans,transoid,cis-fused ring system, which contributes to their rigid three-dimensional structure. nih.gov

The complex polycyclic structure of this compound is specifically characterized by the fusion of several heterocyclic ring systems. ontosight.ai Its chemical name, 12H-3,5a-epoxy-5H-furo(3,4-i)oxepino(4,3-a)xanthen-12-one, reveals the core components. ontosight.ai The structure features a xanthene nucleus, which is a tricyclic system consisting of a central pyran ring fused to two benzene (B151609) rings. This xanthene core is intricately fused with both a furan (B31954) ring and an oxepane (B1206615) ring. ontosight.aiontosight.aiontosight.ai

A furan is a five-membered aromatic ring containing one oxygen atom, which contributes to the electronic properties of the molecule. wikipedia.org An oxepane is a seven-membered heterocyclic ring containing an oxygen atom. The presence and fusion of these specific rings in this compound and its analogues, such as Austalide F and J, create a unique and rigid molecular architecture that is central to its chemical identity. ontosight.aiontosight.ai

Polycyclic Meroterpenoid Frameworks

Determination of Chiral Centers and Stereochemical Complexity

This compound possesses a molecule featuring multiple chiral centers, which are typically tetrahedral carbon atoms bonded to four different substituent groups. ontosight.aiwikipedia.org This stereochemical complexity means that the molecule is chiral and can exist as one of a number of possible stereoisomers. khanacademy.orgchemistrysteps.com The precise three-dimensional arrangement of the atoms at these chiral centers is critical to the molecule's identity and is a significant challenge in its characterization and total synthesis. ontosight.aiontosight.ai

The relative configuration of the stereocenters in this compound and its analogue Austalide D was first deduced from the analysis of proton-proton nuclear Overhauser effects (n.O.e.s) and proton-proton coupling constants in their NMR spectra. rsc.org For newer analogues, the absolute configuration has been unambiguously determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). researchgate.netmdpi.com This computational approach has become essential for assigning the absolute stereochemistry of these complex natural products, as minor structural changes can significantly impact the ECD spectrum, making simple comparisons between related compounds difficult. researchgate.net For example, the absolute configuration of Austalide M was determined to be (–)-(11S,13R,14R,20S,21R,22S), which then allowed for the assignment of other related analogues. unideb.hu

Advanced Spectroscopic Techniques for Structure Determination

The definitive structural elucidation of this compound and its analogues is heavily reliant on modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful and indispensable tools used in this process. researchgate.netresearchgate.net

NMR spectroscopy is the cornerstone technique for determining the complex carbon skeleton and relative stereochemistry of austalides. researchgate.netrsc.org One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide essential information about the chemical environment of the hydrogen and carbon atoms in the molecule. rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms. Key 2D NMR techniques used in the study of austalides include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded carbon and proton atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing critical information for determining the relative configuration of the chiral centers. researchgate.netrsc.org

The structure of this compound was originally elucidated through a detailed study of its high-field ¹H and ¹³C NMR spectra, including specialized techniques like heteronuclear ¹³C-{¹H} selective population inversion (SPI) experiments. rsc.orgrsc.org For newer analogues like Austalide Z, the planar structure and relative configuration were determined by comprehensive analysis of 1D and 2D NMR data. rsc.orgrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for an Austalide Analogue (Austalide Z) Data sourced from a study on Austalide Z, presented here as an example of the data used for structural elucidation.

Position¹³C (δc, ppm)¹H (δH, ppm, mult., J in Hz)
1165.7
3118.0
4161.4
4a108.3
5148.57.02 (s)
6117.8
7161.8
7-OCH₃56.43.89 (s)
810.62.15 (s)
1191.95.45 (s)
1240.52.64, 2.39 (d, 14.5)
1349.32.22 (m)
1432.71.87, 1.35 (m)
1521.81.68, 1.55 (m)
1730.11.75, 1.63 (m)
1875.34.10 (d, 3.5)
2048.82.33 (m)
2186.8
2234.92.05, 1.95 (m)
2429.81.05 (s)
2525.41.35 (s)
2621.20.95 (d, 7.0)
2716.20.87 (s)
21-OCH₃51.93.45 (s)

This interactive table showcases typical NMR data obtained for the austalide class of compounds.

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. unideb.hu For complex molecules like this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable. nih.govresearchgate.net This technique provides a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its molecular formula. researchgate.netunideb.hu For instance, in the characterization of the new analogue Austalide Z, HR-ESI-MS revealed a pseudomolecular ion peak [M+H]⁺ at m/z 505.2068, which corresponded to the molecular formula C₂₆H₃₂O₁₀. nih.gov This information is the critical first step in the process of structure elucidation, complementing the detailed structural data provided by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Chiral Analysis and Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of the many stereocenters present in the austalide family is a significant challenge. Researchers employ a combination of chiroptical spectroscopy and computational chemistry to resolve the stereochemistry of these complex natural products.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like the austalides. nih.govspark904.nl This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its three-dimensional structure. acs.orgresearcher.life The absolute configuration of a newly isolated austalide can be established by comparing its experimental ECD spectrum with those of known analogues or, more definitively, with theoretically calculated spectra. researchgate.netresearchgate.net For instance, the absolute configurations of newly discovered austalides, such as diaporaustalides, were determined by comparing their experimental ECD data with the calculated spectra of possible isomers. acs.orgresearcher.liferesearchgate.net However, research has shown that minor structural changes in proximity to the benzene-fused phthalide (B148349) chromophore can significantly alter the ECD parameters, making simple comparisons between related homochiral austalides sometimes challenging. researchgate.netunideb.hu

To reliably interpret experimental ECD spectra, computational methods are indispensable. nih.gov Time-Dependent Density Functional Theory (TD-DFT) has become the standard method for calculating the ECD spectra of organic molecules from first principles. respectprogram.orguci.eduwikipedia.org The process involves first performing a conformational search for the molecule to identify its most stable low-energy conformers. nih.gov Then, for each potential stereoisomer, the ECD spectrum is calculated using TD-DFT. researchgate.netresearchgate.net The calculated spectrum that shows the best agreement with the experimental ECD spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.netnih.gov This combined experimental and computational approach has been successfully used to determine the absolute configurations of numerous austalides, including Austalide M, P, and S-U, among others. researchgate.netresearchgate.netresearchgate.net The calculations have confirmed that the conformation of the benzene-fused phthalide ring system is a decisive factor for the resulting ECD parameters. researchgate.netunideb.hu

While ECD spectroscopy helps in assigning the absolute configuration, Nuclear Overhauser Effect (NOE) spectroscopy is crucial for determining the relative stereochemistry of the molecule. researchgate.netmdpi.comnih.gov NOE experiments detect the transfer of nuclear spin polarization from one nucleus to another through space, which is effective only over short distances (typically <5 Å). nih.gov The observation of an NOE correlation between two protons indicates their spatial proximity. By identifying a network of these correlations throughout the molecule, chemists can piece together the relative arrangement of atoms and the stereochemical relationships between different parts of the molecule, such as the fusion of its various rings. researchgate.netmdpi.comroyalsocietypublishing.org For example, NOE data were essential in establishing the relative configurations of newly isolated austalide and labdane-type diterpenoid compounds by revealing key spatial relationships between protons. researchgate.netresearchgate.net

Technique Purpose in Austalide Structural Analysis
Electronic Circular Dichroism (ECD) Spectroscopy Determines the absolute configuration of the chiral molecule by measuring the differential absorption of circularly polarized light. The experimental spectrum is compared to calculated spectra for definitive assignment. nih.govacs.org
Time-Dependent Density Functional Theory (TD-DFT) A computational method used to calculate theoretical ECD spectra for different possible stereoisomers of an austalide. The best match with the experimental spectrum confirms the absolute configuration. researchgate.netnih.govwikipedia.org
Nuclear Overhauser Effect (NOE) Spectroscopy Establishes the relative stereochemistry of the molecule by identifying protons that are close to each other in space, which helps to define the 3D structure and ring conformations. researchgate.netmdpi.comnih.gov

Computational Methods for ECD (e.g., Time-Dependent Density Functional Theory ECD Calculations)

Classification of Austalide Structural Diversity and Analogues

The austalides are a large family of meroterpenoid natural products, meaning their biosynthesis involves both the polyketide and terpenoid pathways. nih.goviosrjournals.org They are primarily isolated from fungal species of the genera Aspergillus and Penicillium. researchgate.netresearchgate.net The structural diversity within the austalide family is vast, arising from different cyclization patterns of the farnesyl precursor and subsequent oxidative modifications. researchgate.netnih.gov

The core scaffold of the austalides is a complex, fused ring system. Based on the number and arrangement of these rings, the austalides are broadly classified into several types. To date, these include tetracyclic (5/6/6/6), pentacyclic (5/6/6/6/6 and 5/6/6/6/7), hexacyclic (5/6/6/6/6/5), and heptacyclic (5/6/6/6/5/6/5) structures. researchgate.netresearchgate.net This classification highlights the remarkable biosynthetic plasticity of the fungal enzymes that construct these intricate molecular architectures from a common farnesyl-phthalide precursor. researchgate.netnih.gov

Total Synthesis and Semisynthetic Approaches to Austalide a and Analogues

Retrosynthetic Analysis for Austalide A Core Structures

A retrosynthetic analysis of the austalide family reveals a common structural heritage, originating from a polyketide-terpenoid biosynthetic pathway. rsc.org Synthetic strategies often mimic this biogenetic blueprint. A key intermediate in the biosynthesis is 6-[(2E,6E)farnesyl]-5,7-dihydroxy-4-methylphthalide, which undergoes a series of cyclizations and oxidative modifications to generate the diverse austalide skeletons. nih.govnih.gov

Biomimetic synthetic approaches envision that complex austalides can be derived from simpler, common intermediates. researchgate.net For instance, the total synthesis of five austalide natural products, including (±)-austalide K and (±)-13-deacetoxyaustalide I, was planned from a common precursor that could be elaborated through late-stage functionalization. researchgate.netnih.gov This strategy hinges on the construction of the essential carbon framework first, followed by specific oxidation and rearrangement reactions to access different members of the family. imperial.ac.uk The retrosynthetic plan often disconnects the molecule into a substituted aromatic core and a polycyclic terpene-derived unit. researchgate.netacs.org

The DEF tricyclic subunit is a defining feature of many austalide mycotoxins. A unified synthetic strategy has been developed for the elaboration of this common structural motif. clockss.orgresearchgate.net This approach focuses on creating the pyran/p-cresol/butenolide triad (B1167595) present in compounds like Austalide B. acs.orgresearchgate.net The synthesis of this tetracyclic ortho ester core was achieved through a sequence involving a stereocontrolled Robinson annulation, followed by regioselective gem-dimethylation. researchgate.net Further steps, including Baeyer-Villiger oxidations, were employed to construct the highly functionalized core, providing a generic solution to this structural challenge. acs.orgresearchgate.net

The bicyclo[4.3.0]nonane scaffold, also known as a hydrindane, is a recurring structural motif in a vast array of terpenoid natural products, including the austalides. mdpi.comacs.orgnih.gov This moiety frequently contains a significant portion of the molecule's stereochemistry, making its construction a formidable synthetic challenge. mdpi.comresearchgate.net The elaboration of the hydrindane structure has seen progress through the application of both established and modern synthetic methods to achieve the desired regio- and stereoselectivity. nih.govresearchgate.net

In the context of austalide synthesis, the hydrindane core of Austalide B has been constructed from a known enedione via a Birch reduction, followed by reaction with 4-chlorobutan-2-one to yield a single diastereomer. mdpi.com Subsequent polymethylation, dihydroxylation, and a double Baeyer-Villiger oxidation sequence successfully furnished the core structure of Austalide B. mdpi.com The synthesis of the trans-fused hydrindane isomer is often thermodynamically unfavorable, necessitating carefully designed reaction sequences. researchgate.net

Strategies for the DEF Tricyclic Subunit Elaboration

Key Synthetic Methodologies and Reactions

The synthesis of the complex austalide framework relies on a portfolio of powerful chemical reactions. These methods are often chosen for their ability to construct multiple bonds and stereocenters in a single, efficient step.

Inspired by biosynthesis, a key strategy for constructing the aromatic core of austalides is through polyketide aromatization. nih.govacs.org This biomimetic approach has been successfully utilized in the total synthesis of five austalide natural products. researchgate.netimperial.ac.uk The synthesis involves the use of a trans,trans-farnesol-derived β,δ-diketodioxinone, which undergoes aromatization to form the corresponding β-resorcylate. researchgate.netacs.org This method provides a scalable and efficient route to the functionalized aromatic ring system that serves as the foundation for subsequent cyclizations. acs.org

To construct the fused ring system of the terpene-derived portion, a radical anion cascade triene cyclization has been effectively employed. researchgate.netacs.org In a biomimetic total synthesis of several austalides, a titanium(III)-mediated reductive radical cyclization of a farnesol-derived epoxide was a key step. imperial.ac.ukacs.org This reaction initiates a cascade that forms the drimene core, establishing the first trans-fused ring of the trans,transoid,cis-fused ring system characteristic of the austalides. researchgate.netnih.gov This is followed by a phenylselenium-mediated diastereoselective cyclization to complete the essential carbon framework. nih.govacs.org

The Diels-Alder reaction is a powerful and widely used transformation for the construction of six-membered rings with excellent control over regio- and stereochemical outcomes. wikipedia.orgiitk.ac.in This pericyclic reaction involves the concerted cycloaddition of a conjugated diene with a dienophile. wikipedia.orgiitk.ac.in Its reliability and versatility have made it a cornerstone in the total synthesis of complex natural products. nih.govrsc.org While specific applications in the total synthesis of this compound are not prominently detailed in the provided context, the Diels-Alder reaction is a key methodology for constructing the bicyclo[4.3.0]nonane (hydrindane) core found in many terpenoids. nih.govresearchgate.net The reaction can establish multiple contiguous stereocenters in a single step, making it an efficient strategy for building the cyclic frameworks that form the basis of meroterpenoids like the austalides. wikipedia.org

Intramolecular Cyclization Strategies

The construction of the complex, fused ring system of this compound and its analogues relies heavily on sophisticated intramolecular cyclization strategies. These methods are pivotal in forming the characteristic carbon skeleton from advanced linear precursors.

One prominent strategy involves a radical anion cascade triene cyclization. In the biomimetic total synthesis of several austalide natural products, this key step is initiated from an epoxide precursor. nih.govresearchgate.net Treatment of the epoxide with a titanocene(III) catalyst, which is generated from titanocene(IV) dichloride and manganese, triggers a radical anion cascade. nih.govacs.org This sequence of reactions leads to the formation of the drimane (B1240787) core, yielding an alcohol intermediate after desilylation. nih.govacs.org

Following the formation of the drimane core, a subsequent diastereoselective cyclization is often employed to complete the essential carbon framework. nih.govresearchgate.net For instance, a phenylselenium-mediated cyclization has been successfully utilized. The reaction of a phenol (B47542) intermediate with N-(phenylseleno)phthalimide and a Lewis acid like stannic chloride generates a selenonium ion. researchgate.net This is followed by a 6-exo-trig cyclization, where the phenolic group attacks intramolecularly to furnish the cis-fused ring system characteristic of the austalides. nih.govresearchgate.net

Biosynthetic proposals also highlight the importance of intramolecular cyclizations. One postulated pathway involves the stereospecific attack of a phenol on an alkene to form a chromene intermediate. nih.govacs.org An alternative proposal suggests the cyclization of an epoxidized farnesyl precursor, which, through a cationic polyene cyclization, could generate the trans,transoid,cis-fused ring motif. nih.govacs.org

Oxidation and Functionalization Steps

Subsequent to the construction of the core polycyclic skeleton, a series of oxidation and functionalization steps are required to achieve the final structure of this compound and its various analogues. These steps are crucial for installing the correct oxidation states and functional groups found in the natural products.

A common sequence involves the sequential oxidation of alcohol functionalities. researchgate.net For example, the synthesis of (±)-austalide K was achieved through the Dess–Martin periodinane-mediated oxidation of its precursor, (±)-17S-dihydroaustalide K. nih.govresearchgate.net This converts a secondary alcohol into the corresponding ketone.

Further oxidation can be employed to elaborate the structure. A Baeyer–Villiger oxidation, using an oxidant such as meta-chloroperoxybenzoic acid (mCPBA), has been used to convert the ketone product into an acetate (B1210297), as demonstrated in the synthesis of (±)-13-deacetoxyaustalide I from (±)-austalide K. nih.gov In the biosynthesis of Austalide F, post-cyclization modifications are critical for structural diversification and complexity, involving enzymes like α-ketoglutarate (αKG)-dependent oxygenases that decorate the scaffold. nih.gov

Functionalization of the aromatic core is another critical phase. nih.govacs.org This often begins with the protection of reactive functional groups, such as the protection of a phenol as a methoxymethyl (MOM) ether. nih.govacs.org This allows for selective reactions on other parts of the molecule. Subsequent steps can include methylation of other phenolic groups and regioselective electrophilic addition to alkene chains, for instance, to form a bromohydrin which can then be converted to an epoxide for further cyclization reactions. nih.govacs.org Late-stage arene methylation has been accomplished via a bromination using N-bromosuccinimide, followed by a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction to install the methyl group. nih.govacs.org

Annulation Reactions (e.g., Robinson Annulation)

Annulation reactions, which form a new ring onto a pre-existing one in a single process, are powerful tools in the synthesis of polycyclic natural products. The Robinson annulation, in particular, has been applied in synthetic efforts toward the austalide family. researchgate.netresearchgate.net This reaction sequence classically involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring with an α,β-unsaturated ketone functionality. youtube.commasterorganicchemistry.com

In the context of austalide synthesis, a Robinson annulation was a key step in preparing a fragment of (-)-Austalide B. researchgate.netchegg.com The synthesis commenced from an optically active enedione. researchgate.net A stereocontrolled Robinson annulation was employed to create a key bicyclic intermediate, setting the stage for subsequent transformations including gem-dimethylation and the eventual formation of the highly functionalized tetracyclic core of the molecule. researchgate.net

The general mechanism for the Robinson annulation begins with the formation of an enolate from a ketone under basic conditions. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone (like methyl vinyl ketone). The resulting 1,5-dicarbonyl compound is then subjected to an intramolecular aldol condensation, where a new enolate is formed and attacks the other carbonyl group. Subsequent dehydration (elimination of water), often promoted by heat, yields the characteristic α,β-unsaturated cyclic ketone product. masterorganicchemistry.com This strategy provides a robust and efficient method for constructing the fused ring systems found in complex terpenoids.

Biomimetic Synthetic Strategies for Austalide Scaffolds

Biomimetic synthesis, which seeks to replicate nature's proposed biosynthetic pathways in the laboratory, offers an elegant and often efficient approach to complex natural products like the austalides. nih.govresearchgate.net The biosynthesis of austalides is believed to originate from 6-[(2E,6E)farnesyl]-5,7-dihydroxy-4-methylphthalide (DHMP), a key intermediate that is also involved in the biogenesis of mycophenolic acid. nih.govnih.gov

Synthetic chemists have successfully employed a series of biomimetic transformations to achieve the total synthesis of several austalide natural products. nih.govresearchgate.net A key biomimetic step is the polyketide aromatization of a precursor derived from trans,trans-farnesol to form the corresponding β-resorcylate, which constitutes the aromatic portion of the molecule. nih.govresearchgate.net

Another critical biomimetic transformation is the polyene cyclization used to construct the fused ring system. nih.gov The proposed biosynthesis involves the cyclization of an epoxidized farnesyl side chain. nih.govacs.org Laboratory syntheses have mimicked this by generating an epoxide and inducing a cascade cyclization. nih.gov For example, a titanium(III)-mediated reductive radical cyclization of an epoxide has been used to furnish the drimene core, which is a key structural motif in the austalides. nih.govresearchgate.net These biomimetic approaches, which often involve dearomatization followed by polycyclization, are highly valuable for creating libraries of related compounds and verifying proposed biosynthetic pathways. researchgate.net The discovery of the gene cluster responsible for Austalide F biosynthesis has further elucidated this process, showing that a polyketide synthase (PKS) builds the core, a prenyltransferase (PT) attaches the farnesyl group, and a cyclase (CYC) facilitates the cyclization of the epoxidized chain. nih.govnih.gov

Enantioselective Total Synthesis Efforts

Achieving enantioselectivity—the synthesis of a single, specific stereoisomer—is a paramount challenge in the total synthesis of complex natural products like this compound, as the biological activity of a molecule is often exclusive to one enantiomer. While many syntheses of austalides have produced racemic mixtures (an equal mix of both enantiomers), there have been notable efforts toward enantioselective routes for this family of compounds. nih.govresearchgate.net

The total synthesis of the naturally occurring (-)-Austalide B represents a significant achievement in this area. researchgate.net This synthesis began with a readily available, optically active (chiral) enedione, thereby introducing stereochemical control from the outset. Subsequent steps, including a stereocontrolled Robinson annulation, preserved and transferred this chirality through the synthetic sequence to yield the final, single-enantiomer natural product. researchgate.net

General strategies for enantioselective synthesis are broadly applicable to targets like the austalides. These include the use of chiral catalysts, such as in the (S)-proline-catalyzed enantioselective Robinson annulation, or the application of well-established reactions like the Sharpless asymmetric dihydroxylation, which introduces chiral diols with high enantioselectivity. masterorganicchemistry.comresearchgate.net Bio-inspired approaches, such as skeletal reorganizations and chelation-controlled rearrangements, have also proven effective in controlling stereochemistry during the convergent and enantioselective total synthesis of other complex meroterpenoids. nih.gov Such methods are essential for accessing specific, biologically active enantiomers of the austalide family for further study.

Analog Synthesis and Structural Diversification

The synthesis of analogues and the structural diversification of the austalide scaffold are crucial for exploring structure-activity relationships (SAR) and potentially developing compounds with improved or novel biological activities. wgtn.ac.nz Total synthesis campaigns have not only targeted the natural products themselves but have also provided routes to a variety of related structures.

A notable example is the first total synthesis of five distinct austalide natural products from a common pathway. nih.gov This work demonstrated that a late-stage intermediate, (±)-13-deacetoxyaustalide I, could serve as a branch point. nih.govresearchgate.net From this common scaffold, further functionalization of the cyclic lactone moiety allowed for the synthesis of other related natural products, such as (±)-austalide P and (±)-13-deoxyaustalide Q acid. nih.govresearchgate.net This highlights how a convergent synthetic strategy can enable structural diversification.

Nature itself provides a blueprint for this diversity, with over 38 austalide analogues having been isolated from fungal sources like Aspergillus and Penicillium. nih.gov These natural products feature variations in the pentacyclic core and differing oxidation patterns. nih.gov The discovery of new analogues, such as Austalides S-U from a sponge-derived fungus, continues to expand the known chemical space of this family. nih.gov Synthetic efforts that can generate diverse analogues are highly desirable for systematically evaluating how structural modifications impact biological function, such as kinase inhibition. wgtn.ac.nz The creation of unnatural analogues, for instance by modifying the core scaffold or introducing different functional groups, provides tools for creating new potential pharmaceutical substances. nih.gov

Biological Activities and Mechanistic Studies of Austalide a and Analogues Preclinical Research

Antineoplastic and Cytotoxic Activities

In Vitro Studies on Cancer Cell Lines (e.g., Caco-2, L5178Y, Prostate, Bladder, MDA-MB-468)

The antineoplastic and cytotoxic potential of Austalide A and its analogues has been investigated across a variety of human cancer cell lines. These meroterpenoids have demonstrated a range of activities, from weak to pronounced cytotoxicity. researchgate.netnih.gov

A study involving the murine cancer cell line L5178Y revealed that while some austalide compounds showed weak or no activity, others exhibited moderate to pronounced cytotoxicity. researchgate.net Specifically, compounds 8 and 11 (known austalides) were found to have IC50 values of 39.4 µM and 0.2 µM, respectively. researchgate.net

In research on human colorectal carcinoma cells (Caco-2), a new derivative, austalide Z , displayed a cytotoxic effect with an IC50 value of 51.6 μg/mL. nih.govresearchgate.net Other isolated compounds in the same study showed weak to moderate activities, with IC50 values ranging from 32.5 to 126 μg/mL. nih.gov

Furthermore, Austalides V and W have been shown to inhibit the proliferation of prostate and bladder cancer cells. researchgate.net The human breast adenocarcinoma cell line MDA-MB-468 , a model for triple-negative breast cancer, has also been a subject of study for the effects of natural compounds. nih.govmedsci.org While direct studies on this compound on this specific cell line are not detailed in the provided results, the general cytotoxic nature of austalides against various cancers suggests potential activity. researchgate.net

Interactive Table: Cytotoxic Activity of Austalide Analogues

Compound/AnalogueCancer Cell LineActivity (IC50)Reference
Known Austalide (8)L5178Y (murine cancer)39.4 µM researchgate.net
Known Austalide (11)L5178Y (murine cancer)0.2 µM researchgate.net
Austalide ZCaco-2 (colorectal)51.6 µg/mL nih.govresearchgate.net
Austalides V & WProstate and BladderInhibition of propagation researchgate.net

Mechanisms of Action in Cell Growth Inhibition

The mechanisms underlying the cytotoxic effects of austalides involve the modulation of key cellular pathways that regulate cell growth and differentiation. For instance, the biological activity of Austalides V and W in prostate and bladder cancer cells is thought to be linked to the inhibition of critical pathways that control cell growth and migration. researchgate.net

A significant area of research has been the effect of austalides on osteoclast differentiation. Several austalide analogues, including austalides V, W, L, P, 17S-dihydroaustalide K , and deacetoxyaustalide I , have been identified as inhibitors of osteoclast differentiation induced by the receptor activator of nuclear factor κB ligand (RANKL). nih.govAustalide K , in particular, has been shown to suppress RANKL-induced osteoclast differentiation in a dose-dependent manner without causing cytotoxicity. nih.gov This inhibition is a crucial aspect of its potential in managing bone-related pathologies.

Antimicrobial Activities

Antibacterial Effects

This compound and its related compounds have demonstrated a broad spectrum of antibacterial activities. ontosight.aiontosight.ai Several austalides, including M, N, and R , have shown notable antibacterial properties. researchgate.netAustalide N , produced by a sponge-associated Aspergillus sp., was active against a range of marine bacteria, including Halomonas aquamarina, Polaribacter irgensii, Pseudoalteromonas elyakovii, Roseobacter litoralis, Shewanella putrefaciens, and various Vibrio species, with Minimum Inhibitory Concentrations (MICs) ranging from 0.01 to 0.1 μg/mL. researchgate.net

Other studies have reported that certain austalide derivatives exhibit moderate antibacterial activity against Staphylococcus aureus. researchgate.net The diverse antibacterial profiles of these compounds highlight their potential as leads for new antibiotic development. uq.edu.au

Interactive Table: Antibacterial Spectrum of Austalide N

Bacterial StrainActivity (MIC)Reference
Halomonas aquamarina0.01-0.1 μg/mL researchgate.net
Polaribacter irgensii0.01-0.1 μg/mL researchgate.net
Pseudoalteromonas elyakovii0.01-0.1 μg/mL researchgate.net
Roseobacter litoralis0.01-0.1 μg/mL researchgate.net
Shewanella putrefaciens0.01-0.1 μg/mL researchgate.net
Vibrio harveyi0.01-0.1 μg/mL researchgate.net
Vibrio natriegens0.01-0.1 μg/mL researchgate.net
Vibrio proteolyticus0.01-0.1 μg/mL researchgate.net
Vibrio carchariae0.01-0.1 μg/mL researchgate.net

Antifungal Properties

In addition to their antibacterial effects, some austalides have been noted for their antifungal properties. ontosight.ai While the initial screenings have suggested this activity, detailed mechanistic studies or broad-spectrum analyses are less prevalent in the provided literature compared to their antibacterial counterparts. nih.govrsc.org The investigation of marine-derived fungi continues to be a promising avenue for discovering novel antifungal agents. nih.gov

Antiviral Efficacy (e.g., Influenza Virus A H1N1)

The antiviral potential of the austalide family has been specifically demonstrated against the influenza A (H1N1) virus. researchgate.netmdpi.com Research has identified Austalide U as having activity against this viral strain. researchgate.net Another study reported that Austalide S and another known austalide derivative exhibited activities against influenza virus A (H1N1) with IC50 values of 90 µM and 99 µM, respectively. researchgate.net These findings suggest that the austalide scaffold could be a valuable starting point for the development of new anti-influenza therapeutics. nih.govimmunisationcoalition.org.au

Interactive Table: Anti-Influenza A (H1N1) Activity of Austalides

Compound/AnalogueActivity (IC50)Reference
Austalide S90 µM researchgate.net
Known Austalide Derivative99 µM researchgate.net
Austalide UActive researchgate.net

Bone Metabolism Modulation

Recent investigations have highlighted the potential of austalide analogues to influence the delicate balance of bone remodeling, a continuous process of bone resorption by osteoclasts and formation by osteoblasts.

Inhibition of Osteoclast Differentiation

Osteoclasts are specialized cells responsible for breaking down bone tissue. In certain pathological conditions, excessive osteoclast activity can lead to bone loss. Research has shown that Austalide K, an analogue of this compound, can inhibit the differentiation of these cells. researchgate.netcore.ac.ukmdpi.com

Studies on bone marrow macrophages (BMMs) have demonstrated that Austalide K effectively suppresses their differentiation into mature osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key signaling molecule in osteoclastogenesis. researchgate.netmdpi.com This inhibitory effect is achieved without causing toxicity to the cells. core.ac.uk Mechanistically, Austalide K has been found to downregulate the expression of critical transcription factors and genes involved in osteoclast formation, including nuclear factor of activated T-cells c1 (NFATc1), c-Fos, tartrate-resistant acid phosphatase (TRAP), dendritic cell-specific transmembrane protein (DC-STAMP), and cathepsin K (CTSK). researchgate.netcore.ac.ukcore.ac.uk The suppression of NFATc1, a master regulator of osteoclast differentiation, appears to be a key event in this process. mdpi.comcore.ac.uk

| Effect of Austalide K on RANKL-Induced Osteoclast Differentiation | | :--- | :--- | | Model System | Bone Marrow Macrophages (BMMs) | | Inducer | Receptor Activator of Nuclear Factor-κB Ligand (RANKL) | | Key Findings | - Inhibition of TRAP-positive multinucleated osteoclast formation. core.ac.uk - Downregulation of mRNA expression of osteoclast-specific genes (NFATc1, c-Fos, TRAP, DC-STAMP, CTSK). researchgate.netcore.ac.uk - Suppression of NFATc1 protein expression. researchgate.net | | Mechanism of Action | Inhibition of the c-Fos-NFATc1 signaling pathway. mdpi.com |

Promotion of Osteoblast Differentiation

In contrast to its inhibitory effect on osteoclasts, Austalide K has been observed to promote the differentiation of osteoblasts, the cells responsible for forming new bone. researchgate.netcore.ac.uk This dual activity makes it a particularly interesting candidate for bone health research.

In vitro studies using C2C12 myoblast cells, a common model for osteoblast differentiation, have shown that Austalide K enhances osteogenesis induced by Bone Morphogenetic Protein-2 (BMP-2). researchgate.netcore.ac.uk BMP-2 is a potent growth factor that stimulates bone formation. mdpi.com The presence of Austalide K was found to increase the expression of alkaline phosphatase (ALP), an early marker of osteoblast differentiation. researchgate.netcore.ac.uk Furthermore, it upregulates the expression of other crucial osteogenic genes such as Runt-related transcription factor 2 (Runx2), osteocalcin (B1147995) (OCN), and osteopontin (B1167477) (OPN). core.ac.ukcore.ac.uk

| Effect of Austalide K on BMP-2-Induced Osteoblast Differentiation | | :--- | :--- | | Model System | C2C12 Myoblast Cells | | Inducer | Bone Morphogenetic Protein-2 (BMP-2) | | Key Findings | - Enhancement of Alkaline Phosphatase (ALP) activity and mRNA expression. researchgate.netcore.ac.uk - Upregulation of osteoblast-specific gene expression (Runx2, OCN, OPN). core.ac.ukcore.ac.uk | | Mechanism of Action | Promotion of BMP-2-mediated osteogenic signaling pathways. researchgate.net |

In Vivo Animal Model Studies on Bone Loss

The promising in vitro results for Austalide K have been further supported by studies in animal models of bone loss. In a lipopolysaccharide (LPS)-induced model of inflammatory bone loss in mice, administration of Austalide K demonstrated a protective effect. researchgate.netcore.ac.uk LPS is a component of the outer membrane of Gram-negative bacteria that can trigger a strong inflammatory response, leading to bone resorption. preprints.org

Micro-computed tomography (μCT) analysis of the femurs of mice treated with LPS showed significant bone loss, which was mitigated by the co-administration of Austalide K. core.ac.uk The compound helped to preserve bone microarchitecture, as evidenced by the recovery of parameters such as bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular thickness, and a reduction in trabecular separation. researchgate.netcore.ac.ukcore.ac.uk These findings suggest that the dual action of inhibiting osteoclasts and promoting osteoblasts translates to a beneficial effect on bone health in a living organism.

| Effect of Austalide K on LPS-Induced Bone Loss in Mice | | :--- | :--- | | Animal Model | Lipopolysaccharide (LPS)-induced bone loss in mice. | | Key Findings | - Protection against LPS-induced bone loss. researchgate.netcore.ac.uk - Recovery of bone mineral density (BMD). core.ac.ukcore.ac.uk - Preservation of trabecular bone microarchitecture (increased BV/TV and trabecular thickness, decreased trabecular separation). researchgate.netcore.ac.uk | | Implication | Potential therapeutic application for inflammatory bone diseases. |

Neuroprotective Potential

Beyond its effects on bone, the broader class of meroterpenoids, to which austalides belong, has been recognized for its neuroprotective properties. researchgate.net While specific data on this compound is still emerging, studies on its analogues and related compounds provide insights into its potential in this area.

Cholinesterase Inhibition Studies

Cholinesterase inhibitors are a class of drugs used to treat symptoms of neurodegenerative diseases like Alzheimer's by preventing the breakdown of the neurotransmitter acetylcholine. Several meroterpenoids have been reported to possess anti-cholinesterase activity. researchgate.net Although direct studies on this compound's cholinesterase inhibitory activity are not yet widely published, the known neuroprotective effects of this class of compounds suggest that this is a promising area for future investigation. mdpi.com

Antioxidant Properties in Neurological Models

Oxidative stress is a key factor in the pathology of many neurodegenerative disorders. Antioxidant compounds can help to mitigate the neuronal damage caused by reactive oxygen species. Research has indicated that meroterpenoids, as a class, exhibit antioxidant activities. researchgate.net Notably, Austalide B, a close analogue of this compound, has demonstrated significant efficacy in inhibiting lipid peroxidation, a major pathway of oxidative damage to cells. researchgate.net This finding suggests that this compound may also possess antioxidant properties that could contribute to neuroprotection. Further studies are needed to specifically evaluate the antioxidant capacity of this compound in relevant neurological models.

Beta-Secretase 1 (BACE1) Inhibition

This compound belongs to the meroterpenoid class of natural products, which are recognized for a variety of biological activities, including the inhibition of enzymes implicated in neurodegenerative diseases. researchgate.netpreprints.org One of the key targets in Alzheimer's disease research is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is essential for the production of amyloid-β (Aβ) peptides that form plaques in the brain. e-century.us The genetic deletion of BACE1 has been shown to eliminate Aβ production in mouse models, making its inhibition a primary therapeutic strategy. e-century.us

Meroterpenoids as a class have been identified as potential BACE1 inhibitors. researchgate.netpreprints.org Research into compounds isolated from mushrooms, for example, has identified meroterpenoids that exhibit BACE1 inhibitory activity with IC₅₀ values in the low micromolar range. nih.gov While direct inhibitory data for this compound itself is not extensively detailed in the provided literature, the activity of related meroterpenoids suggests a potential avenue for investigation. The development of BACE1 inhibitors has progressed from peptide-based analogues to small molecules, often identified through high-throughput screening and fragment-based approaches, that can achieve brain penetration and reduce cerebral Aβ levels in preclinical models. nih.gov The exploration of natural product scaffolds, such as that of austalides, represents a continuing strategy in the search for novel BACE1 inhibitors. nih.gov

Anti-inflammatory Actions in Neurodegenerative Contexts

Neuroinflammation is a critical component in the pathology of neurodegenerative disorders, driven by the activation of brain immune cells like microglia and astrocytes. nih.govbiolifesas.org Chronic activation of these cells leads to the excessive release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which contribute to neuronal damage and cognitive decline. preprints.orgfrontiersin.org

Austalides and related meroterpenoids have demonstrated anti-inflammatory properties relevant to these neurodegenerative processes. researchgate.net The general mechanism often involves the modulation of key inflammatory signaling pathways. preprints.org Studies on various anti-inflammatory agents have shown that inhibiting the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways can suppress the production of these pro-inflammatory mediators. preprints.orgsemanticscholar.org For instance, certain α-galactosylceramide analogues were found to inhibit the phosphorylation of p38 MAPK, a key component of the MAPK pathway, in activated microglia. semanticscholar.org Other research has focused on thalidomide (B1683933) and its analogues, which reduce inflammation by targeting TNF-α mRNA. nih.govfrontiersin.org While specific studies detailing this compound's interaction with microglial activation or cytokine production are emerging, its classification within a group of bioactive anti-inflammatory meroterpenoids points to its potential as a modulator of neuroinflammation. researchgate.netcore.ac.uk

Modulation of Cellular Signaling Pathways Related to Neuronal Function

The neuroprotective potential of meroterpenoids is often attributed to their ability to modulate various cellular signaling pathways that are crucial for neuronal function and survival. researchgate.netpreprints.org These pathways are complex and interconnected, regulating processes from cell death and inflammation to energy metabolism and synaptic plasticity. Disruption in these signaling networks is a hallmark of neurodegenerative diseases. mdpi.com

The anti-inflammatory effects of compounds like austalides are directly linked to the modulation of signaling pathways such as NF-κB and MAPK, which not only control inflammation but also influence cell survival and apoptosis. preprints.org Beyond inflammation, some signaling molecules like sphingolipids play a direct role in neuronal signal transduction; maintaining the correct balance of these molecules is vital for normal neuronal function. mdpi.com The accumulation of reactive oxygen species (ROS) can also disrupt neuronal homeostasis by triggering mitochondrial dysfunction and activating apoptotic pathways. mdpi.com Natural compounds, including meroterpenoids, are investigated for their ability to interfere with these pathological cascades. preprints.orgmdpi.com For example, Austalide K has been shown to inhibit osteoclast differentiation while promoting osteoblast differentiation, activities mediated by cellular signaling pathways that can also have relevance in other cellular contexts. mdpi.com The broad bioactivity profile of the austalide family suggests they may interact with multiple signaling pathways to exert their effects. ontosight.ai

Other Documented Biological Activities (e.g., alpha-glucosidase inhibition)

Beyond their neuroprotective potential, austalides have been investigated for other significant biological activities. researchgate.netrsc.org A notable activity is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netrsc.org Inhibitors of this enzyme are used in the management of type 2 diabetes.

Several Austalide analogues have shown potent α-glucosidase inhibitory activity, in some cases exceeding that of the clinically used drug acarbose. researchgate.netresearchgate.netnih.gov For instance, in a study of compounds isolated from the fungus Aspergillus terreus, Austalide N exhibited more potent α-glucosidase inhibitory activity than the positive control. researchgate.netnih.gov Similarly, compounds isolated from a deep-sea-derived fungus, Penicillium thomii, also showed inhibitory activity against α-glucosidase. researchgate.net

The table below summarizes the α-glucosidase inhibitory activity of selected Austalide analogues and related compounds from various studies.

CompoundSource OrganismIC₅₀ Value (μM)Reference
Austalide N Aspergillus terreusMore potent than acarbose researchgate.netnih.gov
Compound 2 (Austalide analogue) Penicillium thomii910 researchgate.net
Compound 11 (Labdane derivative) Penicillium thomii525 researchgate.net
Acarbose (Positive Control) -1330 researchgate.net

Note: IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

In addition to enzyme inhibition, the broader class of austalide meroterpenoids has been associated with a wide spectrum of bioactivities, including antitumor, antimicrobial, antiviral, and antifouling effects. researchgate.net

Investigational Approaches to Elucidate Molecular Mechanisms

A variety of investigational methods are employed to understand the complex biosynthesis and molecular mechanisms of austalides. Elucidating the biosynthetic pathway is fundamental to understanding how these intricate structures are assembled in nature and provides a basis for creating novel analogues through engineered biosynthesis. royalsocietypublishing.org

One powerful technique is heterologous gene expression , where the gene cluster responsible for biosynthesis from the producing organism (e.g., Penicillium) is transferred into a well-characterized host like Aspergillus oryzae. royalsocietypublishing.org By expressing different combinations of genes, researchers can isolate intermediate compounds and identify the function of specific enzymes, such as oxygenases and methyltransferases, involved in constructing the molecule's unique features, like the orthoester in Austalide F. royalsocietypublishing.org

Stable-isotope labelling studies are another classic approach. psu.edu In these experiments, precursors like [1-¹³C]acetate are fed to the fungal culture. psu.edu The position of the ¹³C label in the final Austalide molecule is then determined using nuclear magnetic resonance (NMR) spectroscopy, which reveals how the precursor units are assembled into the final carbon skeleton. psu.edu

To investigate the mechanism of action against specific biological targets, in silico methods such as molecular docking and molecular dynamics simulations are utilized. researchgate.net These computational techniques predict how a compound like an austalide analogue might bind to the active site of an enzyme, such as α-glucosidase, providing insights into the specific molecular interactions responsible for its inhibitory activity. researchgate.net These predictions are then validated through in vitro enzyme assays , which directly measure the compound's inhibitory potency (e.g., determining the IC₅₀ value). frontiersin.org

Structure Activity Relationship Sar Studies for Austalide a Derivatives

Correlating Structural Features with Biological Potency

The biological potency of austalide derivatives is intrinsically linked to their structural features. Variations in the oxidation patterns at specific carbon atoms and the nature of functional groups on the core scaffold significantly influence their activity. The primary sites for structural diversification include positions C-13, C-14, C-17, and the isopropyl side chain (C-15, C-25, C-26). researchgate.net Oxidative modifications at these sites can generate a variety of functionalities, such as alcohols, ethers, lactones, and isopropenyl groups, each modulating the molecule's interaction with biological targets. researchgate.net

For example, studies on derivatives isolated from the marine fungus Penicillium rudallense revealed that several compounds exhibited potent inhibitory activity against receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclast differentiation. researchgate.net Specifically, Austalides V and W, along with other related meroterpenoids, showed significant activity, suggesting that the specific arrangement of substituents on the meroterpenoid core is critical for this particular biological effect. researchgate.net

In the context of antibacterial activity, a metabolomics study using the OSMAC (One Strain Many Compounds) approach on a Penicillium species identified several austalide derivatives as statistically significant contributors to activity against Staphylococcus aureus. mdpi.com This analysis highlighted that compounds like Austalide P, Austalide K, and Dihydroaustalide K were key features in the bioactive extracts. mdpi.com This correlation underscores the importance of the specific oxidation state and substitution pattern of the polyketide-derived portion of the molecule in conferring antibacterial potency.

Below is a table summarizing key bioactive austalide derivatives and their associated findings from a metabolomics analysis correlating chemical features with antibacterial activity. mdpi.com

Compound NameMolecular FormulaMass (m/z [M+H]⁺)Key Structural FeatureBiological Relevance
Austalide L or WC₂₅H₃₂O₆429.2259MeroterpenoidStatistically relevant for antibacterial activity
Austalide PC₂₆H₃₆O₇443.2418 ([M+H-H₂O]⁺)MeroterpenoidStatistically relevant for antibacterial activity
Dihydroaustalide KC₂₅H₃₄O₅415.2484MeroterpenoidStatistically relevant for antibacterial activity
Austalide KC₂₅H₃₂O₅413.2400Meroterpenoid, contains additional double bond vs. Dihydroaustalide KStatistically relevant for antibacterial activity
Austalide P acidC₂₅H₃₄O₇447.2362MeroterpenoidStatistically relevant for antibacterial activity

Stereochemical Influence on Biological Activity Profiles

The complex, three-dimensional structure of austalides means that their stereochemistry is a critical determinant of biological activity. ontosight.aiontosight.ai The core of many austalides is a trans,transoid,cis-fused ring system, and the specific spatial arrangement of substituents arising from multiple chiral centers dictates how the molecule fits into the binding pocket of a biological target. researchgate.netnih.gov

The absolute configuration of these chiral centers plays a pivotal role. For instance, the chemical structure of Austalide B is defined by specific stereochemical configurations at the 3, 5a, 6, 7a, 14a, and 14b positions, which are considered crucial for its biological properties. ontosight.ai Similarly, the defined stereochemistry of Austalide I, with its (5as,6r,7as,14ar,14br)- configuration, is essential for its interaction with biological targets. ontosight.ai The stereochemistry of Austalide K is likewise defined by a specific (4ar,6as,13ar,13bs) configuration. ontosight.ai

Recent studies on Austalide Z, a tetracyclic derivative, further highlight the importance of stereochemistry. Its electronic circular dichroism (ECD) spectrum was found to be governed by the absolute configuration of the C-11 and C-21 bridge-head chirality centers. nih.gov The analysis showed that Austalide Z shares the same (11S, 21R) absolute configuration as Austalides P and Q, resulting in similar ECD spectra. This stereochemical conservation is likely linked to conserved biosynthetic pathways and may underpin a common mode of action for this subgroup of austalides. nih.gov The precise orientation of functional groups, dictated by these chiral centers, is fundamental to establishing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) required for biological potency.

Impact of Chemical Modifications on Bioactivity and Selectivity

The diverse array of natural austalide analogues provides a rich platform for studying the impact of specific chemical modifications on bioactivity and selectivity. The structural variations are often the result of enzymatic tailoring, such as oxidation, which occurs at several key positions on the austalide scaffold. researchgate.net

Key modifications that influence bioactivity include:

Oxidation of the Isopropyl Group: Modifications to the isopropyl side chain can lead to the formation of isopropenyl groups or lactone rings, significantly altering the compound's polarity and steric profile. researchgate.net

Hydroxylation and Acetylation: The introduction or removal of hydroxyl and acetyloxy groups at positions like C-13 and C-17 can dramatically affect biological activity. For example, 17S-dihydroaustalide K features a deacetylated decalin subunit compared to other related compounds. uibk.ac.at

Ring System Modifications: The core ring structure itself can vary. While many austalides possess a 5/6/6/6 tetracyclic system, others can be pentacyclic or even heptacyclic. researchgate.net Austalide S, for instance, is the first example where the terpene ring is fused to the chroman ring in a trans configuration, a modification that influences its biological profile. researchgate.net

A comparative study of Austalide Z and the known compound Austalide W, which were isolated from the same fungal extract, provides insight into the effects of subtle structural changes. nih.gov While both are tetracyclic austalides, differences in their substitution patterns lead to variations in their cytotoxic profiles. Austalide Z displayed moderate cytotoxic activity against the Caco-2 cancer cell line with an IC50 value of 51.6 μg/mL. nih.govresearchgate.net This demonstrates that even minor alterations to the molecular structure can fine-tune biological potency.

The table below illustrates how different austalides, with specific modifications, exhibit varied biological activities.

CompoundKey Structural ModificationObserved Biological ActivityReference
Austalide UPentacyclic 5/6/6/6/7 systemAnti-influenza virus A (H1N1) activity (IC50 = 90 μM) researchgate.net
Austalides V, WMeroterpenoid derivativesPotent osteoclast differentiation inhibitory activity (ED50 = 1.9-2.8 μM) researchgate.net
Austalide ZNew tetracyclic meroterpenoidModerate cytotoxicity against Caco-2 cell line (IC50 = 51.6 μg/mL) nih.govresearchgate.net
Austalide PMeroterpenoidα-glucosidase inhibition (IC50 = 910 μM) nih.gov

Computational Approaches in SAR Analysis (e.g., QSAR Methodologies)

Computational methods are increasingly valuable tools in the SAR analysis of natural products like the austalides. These approaches can predict biological activity, elucidate relationships between structure and function, and guide the synthesis of more potent analogues.

One prominent computational method is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR modeling aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors for each compound—such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties, and hydrophobic properties (e.g., Log P)—and then using statistical methods like multi-linear regression to create a predictive model. nih.govui.ac.id Although specific QSAR models for Austalide A derivatives are not yet widely published, the principles are directly applicable. Such models could be developed for a series of austalide analogues to predict their antibacterial or cytotoxic potency based on their structural descriptors. researchgate.netnih.gov

Another computational approach involves in silico predictions of pharmacokinetic and toxicological properties, often referred to as ADME/TOPKAT (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. For the newly isolated Austalide Z, ADME/TOPKAT predictions were performed and suggested that it possesses reasonable pharmacokinetic and pharmacodynamic properties, indicating its potential as a drug lead. nih.govresearchgate.net These computational evaluations help to prioritize which natural products or synthetic derivatives are most promising for further development, saving significant time and resources.

Rational Design Principles for Austalide Analogues

The rational design of new austalide analogues aims to create molecules with enhanced potency, improved selectivity, and better drug-like properties. This process is guided by the SAR principles derived from the study of natural derivatives and is increasingly supported by computational and synthetic biology techniques. researchgate.net

Key principles for the rational design of austalide analogues include:

Scaffold Hopping and Simplification: While the complex core of austalides is important for activity, synthetic efforts may focus on simplified scaffolds that retain the key pharmacophoric features but are easier to synthesize.

Targeted Modification of "Hotspots": SAR studies have identified specific positions on the austalide skeleton (e.g., C-13, C-17, the isopropyl group) where modifications have a significant impact on bioactivity. researchgate.net Rational design efforts can focus on introducing a diverse range of functional groups at these "hotspots" to optimize interactions with a biological target.

Stereochemical Control: Given the critical role of stereochemistry, synthetic strategies must aim for precise control over chiral centers to produce enantiomerically pure analogues. This allows for the systematic evaluation of how different stereoisomers affect biological activity. nih.gov

Leveraging Biosynthetic Machinery: Advances in synthetic biology and enzymology offer powerful tools for creating novel austalide derivatives. researchgate.net By understanding and engineering the biosynthetic pathways, it may be possible to generate new analogues that are inaccessible through traditional chemical synthesis. This could involve tailoring enzymes to incorporate different precursor molecules or to perform novel oxidative transformations. researchgate.netresearchgate.net

Computationally-Guided Design: QSAR and molecular docking studies can be used to predict the activity of virtual compounds before they are synthesized. nih.gov This allows chemists to prioritize the synthesis of analogues that are most likely to have the desired biological profile, making the design process more efficient and targeted.

By combining detailed SAR knowledge with modern synthetic and computational tools, researchers can rationally design the next generation of austalide-based compounds with potentially superior therapeutic properties.

Future Directions and Research Opportunities in Austalide a Science

Deepening Understanding of Biosynthetic Enzymes and Mechanisms

A thorough comprehension of how fungi construct austalides is fundamental to unlocking their full potential. While significant strides have been made, future research will focus on elucidating the finer details of the enzymatic machinery. The biosynthesis of austalides involves a series of complex enzymatic steps, starting from a polyketide precursor and a terpene unit. nih.gov

Recent studies on related compounds like austalide F in Penicillium arizonense have identified the core biosynthetic gene cluster (BGC), termed the 'ast' cluster. royalsocietypublishing.org This cluster encodes a suite of enzymes responsible for the assembly of the meroterpenoid scaffold. royalsocietypublishing.orgnih.gov The general pathway involves a polyketide synthase (PKS) that creates a phthalide (B148349) core, which is then prenylated by a prenyltransferase (PT). royalsocietypublishing.orgnih.gov Subsequent modifications, including epoxidation by a flavin-monooxygenase (FMO) and cyclization by a terpene cyclase (CYC), build the complex polycyclic structure. royalsocietypublishing.org

A particularly remarkable discovery is the unique orthoester formation, a key feature of many austalides. This is accomplished through the collaborative action of an α-ketoglutarate-dependent oxygenase (AstB), which forms a hemiacetal intermediate, and a methyltransferase (AstL), which completes the orthoester functionality. royalsocietypublishing.orgresearchgate.net

Future research will aim to:

Functionally characterize every enzyme within the Austalide A BGC, including cryptic or multifunctional enzymes like the proposed Baeyer–Villiger monooxygenase, AstC. royalsocietypublishing.orgacs.org

Resolve the three-dimensional structures of these enzymes to understand their substrate specificity and catalytic mechanisms at a molecular level.

Utilize this knowledge for engineered biosynthesis, where enzymes are modified or combined in new ways to produce novel, "unnatural" austalide analogues with potentially enhanced or new bioactivities. royalsocietypublishing.orgresearchgate.net

Table 1: Key Biosynthetic Enzymes in the Austalide F Pathway and Their Functions

Enzyme NameEnzyme TypeFunction in BiosynthesisCitation
AstEPolyketide Synthase (PKS)Constructs the initial 5-methylorsellinic acid polyketide core. royalsocietypublishing.org
AstAP450 + HydrolaseCollaborates with AstE to form the phthalide structure. royalsocietypublishing.org
AstGPrenyltransferase (PT)Transfers a farnesyl pyrophosphate group to the phthalide core. royalsocietypublishing.org
AstFFlavin-Monooxygenase (FMO)Oxidizes the terminal double bond of the farnesyl group. royalsocietypublishing.org
AstHTerpene Cyclase (CYC)Catalyzes the cyclization of the epoxidized farnesyl group. royalsocietypublishing.org
AstBαKG-dependent oxygenasePerforms hydroxylation to generate a hemiacetal intermediate. royalsocietypublishing.orgresearchgate.net
AstLMethyltransferaseTransfers a methyl group to the hemiacetal, forming the orthoester. royalsocietypublishing.orgresearchgate.net

Advancements in Synthetic Methodologies for Complex Analogues

The total synthesis of austalides is a significant challenge that drives innovation in organic chemistry. While the first total syntheses of several austalide natural products have been achieved, future work will focus on developing more efficient, flexible, and divergent synthetic strategies. researchgate.netacs.org

A key advancement has been the use of biomimetic transformations, which mimic the proposed biosynthetic pathway. researchgate.net For instance, the synthesis of five different austalides was accomplished through a strategy involving a polyketide aromatization followed by a radical cyclization to form the core structure. researchgate.net This approach not only validates the proposed biosynthetic steps but also provides a versatile platform for creating related compounds.

Future synthetic methodologies will likely incorporate:

Divergent Synthesis: Strategies like the complexity-to-diversity (Ctd) approach, where a complex, centrally important intermediate is synthesized and then elaborated into a wide array of analogues, will be crucial. nih.gov This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Catalytic Innovation: Developing novel catalytic methods for key bond-forming reactions, such as stereoselective cyclizations and C-H functionalizations, will be essential to improve yields and reduce step counts. semanticscholar.org

Flow Chemistry and Automation: Implementing automated synthesis platforms can accelerate the production of analogues and improve reproducibility.

The goal is to move beyond the synthesis of individual natural products and establish robust chemical platforms capable of generating diverse and complex austalide analogues on demand. nih.govmdpi.com

Exploration of Novel Biological Targets and Pathways (Preclinical)

Austalides have been reported to possess a wide range of biological activities, including cytotoxic, antibacterial, antiviral, and enzyme inhibitory effects. royalsocietypublishing.orgresearchgate.net However, for many of these activities, the specific molecular targets and underlying mechanisms of action remain unknown. A major future direction is the preclinical exploration and validation of these targets.

Promising preclinical findings include:

Anti-Osteoporosis Activity: Austalides V, W, and X have been identified as potent inhibitors of Receptor Activator of Nuclear Factor κB Ligand (RANKL)-induced osteoclast differentiation. nih.govresearchgate.net Austalide V was particularly effective, with an IC₅₀ value of 1.9 μM, suggesting a potential therapeutic application in bone-related disorders. nih.gov

Anticancer Activity: Austalides V and W have been shown to inhibit the growth of prostate and bladder cancer cell lines. researchgate.net A newly discovered analogue, Austalide Z, displayed moderate cytotoxicity against the Caco-2 colon cancer cell line. nih.govresearchgate.net

Anti-inflammatory Potential: Molecular docking studies have predicted that this compound binds favorably to the 5-lipoxygenase (5-LOX) receptor, a key enzyme in the inflammatory pathway. patsnap.com

Future preclinical research will need to systematically investigate these leads by identifying specific protein targets, mapping their effects on cellular signaling pathways, and validating these findings in relevant animal models of disease.

Development of Advanced Screening Platforms for this compound Research

To efficiently explore the biological potential of the growing library of natural and synthetic austalides, advanced screening platforms are indispensable. The development and application of these technologies will significantly accelerate the discovery of new activities and targets.

Key platforms for future this compound research include:

High-Throughput Screening (HTS): Automated HTS platforms remain a cornerstone for testing large libraries of austalide analogues against diverse biological assays, from target-based biochemical assays to whole-cell phenotypic screens. medinadiscovery.com

Fragment-Based Drug Discovery (FBDD): FBDD platforms use biophysical methods like Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) to screen for low-molecular-weight fragments that bind to a protein target. monash.edu This approach can be used to identify pharmacophores inspired by the austalide scaffold for building novel inhibitors.

Advanced Cultivation and Screening Integration: Platforms like the MATRIX protocol, a miniaturized 24-well plate system, allow for the cultivation of producer fungi under a wide array of media conditions, with the resulting extracts directly channeled into biological screening. frontiersin.org This integrates the discovery of new analogues with the immediate assessment of their bioactivity.

Virtual Screening: Computational platforms like V-SYNTHES enable the rapid in silico screening of massive virtual libraries containing billions of potential austalide derivatives against the 3D structures of protein targets, prioritizing the most promising candidates for synthesis. drugtargetreview.com

The integration of these platforms, supported by collaborative networks like EU-OPENSCREEN, will create a powerful engine for this compound research, from novel compound discovery to lead identification. eu-openscreen.eu

Strategic Sourcing and Cultivation Technologies for Austalide Production

A sustainable and scalable supply of this compound and its analogues is critical for extensive research and potential development. Future efforts will focus on optimizing production through strategic sourcing of producer organisms and advanced cultivation technologies.

Austalides are natural products of fungi, primarily from the Aspergillus and Penicillium genera. nih.govresearchgate.net Penicillium arizonense, a producer of multiple austalides whose genome has been sequenced, represents a key biological resource. nih.gov

Future strategies for production will include:

Strain Bioprospecting and Genome Mining: Systematically screening fungal collections, especially from unique environments like marine sediments and sponges, to identify new austalide-producing strains. nih.gov Genome mining of sequenced fungi will be used to find novel biosynthetic gene clusters.

Fermentation Optimization: Employing systematic methods, such as the MATRIX platform, to rapidly test numerous media compositions and fermentation parameters (e.g., temperature, pH, aeration) to maximize the yield of desired austalides. frontiersin.org

Heterologous Expression: Cloning the austalide BGC and expressing it in a robust, well-characterized host fungus like Aspergillus oryzae. royalsocietypublishing.org This technique not only allows for scalable production but also facilitates the creation of novel compounds through pathway engineering. researchgate.net

These approaches will provide a reliable and adaptable supply chain for austalide compounds, moving away from dependence on the original, often low-yielding, fungal isolates.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a holistic understanding of this compound, researchers will increasingly turn to the integration of "omics" technologies. Multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—provide a system-wide view of biological processes, from gene to function. mdpi.comnih.gov

In the context of this compound research, this integration will be applied in two main areas:

Understanding and Engineering Biosynthesis:

Genomics and Transcriptomics: Can be used to identify BGCs and monitor their gene expression levels under different fermentation conditions to optimize production. nih.gov

Proteomics and Metabolomics: Can confirm the production of the biosynthetic enzymes and profile the full spectrum of austalide analogues and other metabolites produced by the fungus. nih.gov

Elucidating Biological Activity:

By treating cells or model organisms with this compound and analyzing the resulting changes in the transcriptome, proteome, and metabolome, researchers can construct a comprehensive map of the compound's biological impact. dntb.gov.ua This can reveal the mechanism of action, identify specific pathways that are perturbed, and uncover potential off-target effects, providing a much deeper biological profile than traditional assays.

The primary challenge and opportunity lie in the development of sophisticated bioinformatics tools to integrate these large, heterogeneous datasets and extract meaningful biological insights. nih.gov

Computational Predictive Models for this compound Drug Discovery

Computational modeling is a powerful tool that can significantly de-risk and accelerate the drug discovery pipeline for austalide-based compounds. nih.govnih.gov By simulating molecular interactions and predicting properties, these models help guide research efforts and prioritize resources.

Future research will leverage a variety of computational approaches:

Molecular Docking and Dynamics: As already demonstrated with the 5-LOX receptor, docking can be used to predict how different austalide analogues bind to specific protein targets. patsnap.com This helps in prioritizing which analogues to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues is tested, QSAR models can be built to correlate chemical structures with biological activity. nih.gov These models can then predict the potency of new, virtual compounds.

Artificial Intelligence (AI) and Generative Models: AI-powered platforms can design entirely new molecules, inspired by the austalide scaffold, that are optimized for activity against a specific target and possess favorable drug-like properties. xtalpi.com

ADME/Tox Prediction: In silico models that predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are crucial. nih.govresearchgate.net These models allow researchers to flag and deprioritize compounds with predicted poor pharmacokinetic profiles or toxicity issues early in the discovery process.

The integration of these predictive models into a cohesive workflow will create an efficient design-build-test-learn cycle, dramatically accelerating the journey from a natural product hit to a viable drug candidate. cas.org

Q & A

Basic Research Questions

Q. What methodologies are employed for the isolation and purification of Austalide A from natural sources?

  • Methodological Answer : this compound is typically isolated using chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC). Solvent extraction from plant material (e.g., Tethya aurantium) is followed by fractionation guided by bioactivity assays. Purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, detailed protocols must specify solvent systems, column packing materials, and gradient elution parameters .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : A combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (MS), and X-ray crystallography is essential. NMR identifies functional groups and connectivity, while X-ray crystallography resolves absolute stereochemistry. For novel compounds, journals require full spectral data and crystallographic coordinates to be deposited in supplementary materials .

Q. What standardized in vitro assays are used to evaluate this compound’s cytotoxic activity?

  • Methodological Answer : Common assays include:

Assay Cell Lines Key Metrics References
MTT/PrestoBlueL5178Y, HT-29, P338IC₅₀, dose-response curves
Apoptosis (Annexin V)EAC, HeLaCaspase activation, DNA fragmentation
Controls must include known cytotoxic agents (e.g., doxorubicin) and solvent-only blanks. Assay conditions (incubation time, serum concentration) must be explicitly reported to enable cross-study comparisons .

Advanced Research Questions

Q. What synthetic challenges arise during the total synthesis of this compound, and how are they addressed?

  • Methodological Answer : Key challenges include stereoselective formation of the fused bicyclic core and installation of the α,β-unsaturated lactone. Retrosynthetic strategies often employ palladium-catalyzed cross-couplings and asymmetric aldol reactions. Computational modeling (e.g., DFT) aids in predicting transition states for stereochemical control. Intermediate characterization via HPLC-MS and chiral chromatography is critical to validate synthetic steps .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematic modifications (e.g., esterification of hydroxyl groups, ring expansion) are tested against cancer cell panels. SAR workflows integrate:

  • In silico docking (AutoDock, Schrödinger) to predict target binding (e.g., tubulin, topoisomerases).
  • Pharmacophore modeling to identify essential moieties.
  • In vivo zebrafish xenografts for preliminary toxicity and efficacy screening.
    Data must be analyzed using multivariate regression to distinguish steric/electronic effects .

Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Assay variability : Differences in cell passage number, serum concentration, or incubation time.
  • Compound purity : Impurities >5% skew results; HPLC-UV/ELSD validation is mandatory.
  • Data normalization : Use of Z′-factor to assess assay robustness.
    A meta-analysis approach is recommended: compile raw data from multiple studies, apply standardized normalization, and use ANOVA to identify statistically significant outliers. Transparent reporting of raw data in supplementary files is critical .

Methodological Best Practices

  • Data Reproducibility : Follow the Beilstein Journal of Organic Chemistry guidelines: document experimental details (e.g., NMR spectrometer frequency, MS ionization mode) in supplementary materials .
  • Ethical Archiving : Store raw spectra, assay images, and statistical scripts in repositories like Zenodo or Figshare, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.